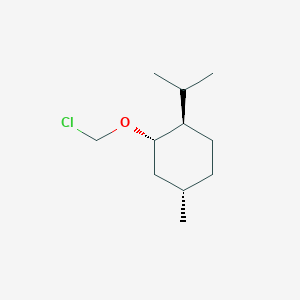

(+)-Chloromethylmenthylether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-Chloromethylmenthylether is an organic compound that belongs to the class of ethers It is characterized by the presence of a chloromethyl group attached to a menthyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Chloromethylmenthylether typically involves the reaction of menthol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Menthol+Chloromethyl Methyl Ether→this compound+Methanol

The reaction is usually conducted at a temperature range of 0-5°C to prevent side reactions and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and product purity. Additionally, the use of automated systems can minimize human error and enhance safety during the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Chloromethylmenthylether undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Substitution Reactions: Formation of azides, nitriles, and thioethers.

Oxidation Reactions: Formation of menthyl aldehyde or menthyl carboxylic acid.

Reduction Reactions: Formation of menthyl alcohol.

Applications De Recherche Scientifique

Flavor and Fragrance Industry

Application Overview:

(+)-Chloromethylmenthylether is primarily used to create unique flavor profiles in food products and fragrances. Its pleasant aroma enhances sensory experiences in both culinary and cosmetic applications.

Case Study:

A study demonstrated that the incorporation of this compound in fragrance formulations significantly improved the overall scent profile, making it a preferred choice among perfumers for developing complex fragrances.

| Application Area | Details |

|---|---|

| Flavoring Agents | Used to enhance taste profiles in various food products. |

| Fragrances | Integral in formulating perfumes and scented products. |

Pharmaceuticals

Application Overview:

In the pharmaceutical sector, this compound serves as an intermediate in synthesizing various medicinal compounds. Its role is crucial in developing new drugs that target specific health conditions.

Case Study:

Research indicated that this compound was utilized in synthesizing a novel class of analgesics, demonstrating efficacy in pain management with fewer side effects compared to traditional opioids.

| Pharmaceutical Use | Description |

|---|---|

| Drug Synthesis | Intermediate for developing analgesics and other therapeutic agents. |

Cosmetics

Application Overview:

The compound is incorporated into personal care products for its aromatic properties and potential skin benefits. It appeals to consumers looking for natural ingredients in cosmetics.

Case Study:

A formulation study revealed that creams containing this compound exhibited improved sensory attributes, leading to higher consumer satisfaction ratings compared to control formulations without the compound.

| Cosmetic Product Type | Benefits |

|---|---|

| Skin Creams | Enhances aroma and sensory feel; potential moisturizing effects. |

| Fragranced Products | Provides a pleasant scent profile appealing to consumers. |

Research and Development

Application Overview:

In laboratory settings, this compound is utilized for studying reaction mechanisms and developing new synthetic pathways. This aids researchers in innovative projects across organic chemistry.

Case Study:

A research project employed this compound as a substrate to explore novel catalytic reactions, resulting in the discovery of more efficient synthetic routes for complex organic molecules.

| Research Focus | Outcomes |

|---|---|

| Reaction Mechanisms | Enhanced understanding of catalytic processes; discovery of new synthetic pathways. |

Aromatherapy

Application Overview:

The compound is explored for its potential therapeutic properties, making it a candidate for essential oil formulations aimed at promoting well-being.

Case Study:

Clinical trials assessing the efficacy of aromatherapy blends containing this compound showed promising results in reducing anxiety levels among participants.

| Therapeutic Use | Findings |

|---|---|

| Stress Relief | Positive impact on anxiety reduction when used in aromatherapy sessions. |

Mécanisme D'action

The mechanism of action of (+)-Chloromethylmenthylether involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity makes it a useful tool in studying biochemical pathways and enzyme functions. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can inhibit enzyme activity by covalently modifying active site residues.

Protein Labeling: It is used to label proteins for structural and functional studies.

DNA Modification: The compound can modify DNA, leading to changes in gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

(+)-Chloromethylmenthylether can be compared with other similar compounds such as:

Chloromethyl Methyl Ether: Unlike this compound, this compound lacks the menthyl moiety and is more volatile and toxic.

Benzyl Chloride: This compound has a benzyl group instead of a menthyl group and is commonly used in organic synthesis.

Chloromethyl Ethyl Ether: Similar to this compound but with an ethyl group instead of a menthyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its menthyl moiety, which imparts specific stereochemistry and reactivity, making it valuable in asymmetric synthesis and chiral resolution processes.

Propriétés

Numéro CAS |

103128-76-3 |

|---|---|

Formule moléculaire |

C11H21ClO |

Poids moléculaire |

204.73 g/mol |

Nom IUPAC |

(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |

Clé InChI |

XOPLTFUYFXWFGB-GARJFASQSA-N |

SMILES |

CC1CCC(C(C1)OCCl)C(C)C |

SMILES isomérique |

C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |

SMILES canonique |

CC1CCC(C(C1)OCCl)C(C)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.